molecular formula C19H14O B041565 3-Methoxychrysene CAS No. 36288-19-4

3-Methoxychrysene

Cat. No.: B041565
CAS No.: 36288-19-4
M. Wt: 258.3 g/mol
InChI Key: QLTFEQMGTUDFQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxychrysene can be synthesized through the methylation of the phenolic metabolite of chrysene. This process involves the reaction of chrysene with a methylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is generally produced in research laboratories for scientific studies. The synthesis involves standard organic chemistry techniques, including purification steps such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxychrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated derivatives .

Scientific Research Applications

Environmental Applications

1. Environmental Monitoring:
3-Methoxychrysene is often analyzed in environmental samples to assess PAH contamination. Its presence in air, water, and soil can indicate pollution from industrial processes or combustion sources. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to quantify its levels in environmental matrices.

2. Biodegradation Studies:
Research has focused on the biodegradation pathways of this compound in soil and aquatic environments. Studies indicate that certain microbial strains can effectively degrade this compound, thus offering potential bioremediation strategies for contaminated sites .

Toxicological Research

1. Carcinogenicity Studies:
this compound has been implicated in various toxicological studies due to its potential carcinogenic properties. Research indicates that exposure to this compound may increase the risk of developing lung and bladder cancers among workers in industries with high PAH exposure . Case-control studies have shown a correlation between occupational exposure to PAHs, including this compound, and elevated cancer incidences.

2. Mechanistic Studies:
Mechanistic investigations into how this compound interacts with biological systems have revealed insights into its metabolic activation and toxicity. For example, co-exposure studies with phenanthrene have demonstrated altered biotransformation pathways leading to increased toxicity in aquatic organisms such as fish eggs and larvae .

Case Studies

Study Focus Findings
Study on BiodegradationEnvironmental ScienceIdentified microbial strains capable of degrading this compound in contaminated soil samples .
Carcinogenicity AssessmentToxicologyFound significant associations between occupational PAH exposure (including this compound) and increased lung cancer rates among workers .
Co-Exposure EffectsEcotoxicologyDemonstrated that co-exposure to phenanthrene and this compound leads to enhanced toxicity in fish eggs due to altered metabolic responses .

Mechanism of Action

The mechanism of action of 3-Methoxychrysene involves its interaction with metabolic enzymes in living organisms. It is metabolized to form various derivatives, which can then interact with cellular components. The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in the metabolism of polycyclic aromatic hydrocarbons .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methoxy group at the third position, which influences its chemical reactivity and metabolic pathways. This makes it a valuable compound for studying the effects of methoxylation on the behavior of polycyclic aromatic hydrocarbons .

Biological Activity

3-Methoxychrysene (3-MC) is a methylated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in relation to carcinogenicity and mutagenicity. This article delves into the biological activity of 3-MC, summarizing research findings, case studies, and relevant data.

Chemical Structure and Synthesis

This compound is derived from chrysene, a PAH known for its complex structure and potential health risks. The synthesis of 3-MC typically involves photochemical cyclization methods, which have been optimized to yield high purity and specific isomers. For instance, the Mallory reaction has been employed to synthesize 3-MC with yields ranging from 69% to 79% under controlled conditions .

Biological Activity Overview

The biological activity of 3-MC has been studied primarily in the context of its carcinogenic potential. As with many PAHs, the metabolic activation of 3-MC can lead to the formation of reactive intermediates capable of binding to DNA, resulting in mutations. This section reviews the key findings from various studies.

Carcinogenicity Studies

  • Experimental Evidence : Limited evidence exists regarding the carcinogenicity of 3-MC in experimental animals. Studies have shown that while it may exhibit some tumor-promoting activity, definitive conclusions about its carcinogenic potential remain inconclusive . For example, a study involving SENCAR mice treated with various PAHs indicated a low incidence of skin tumors associated with 3-MC exposure .
  • Mutagenicity : Research indicates that 3-MC can induce mutations in bacterial and mammalian cells. In vitro assays have demonstrated that 3-MC can lead to DNA adduct formation, similar to other known carcinogenic PAHs. The formation of these adducts is a crucial step in the initiation of cancer .

The biological activity of 3-MC is primarily attributed to its metabolic activation. Upon exposure, enzymes such as cytochrome P450 convert 3-MC into more reactive forms that can interact with cellular macromolecules. This process can lead to:

  • DNA Damage : The formation of DNA adducts that result in mutations.
  • Cellular Responses : Activation of signaling pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have explored the effects of PAHs, including 3-MC:

  • Study on Skin Tumors : In a controlled study involving dermal application of PAHs including 3-MC on mice, it was observed that while tumor promotion occurred, the specific contribution of 3-MC was not definitively established due to the presence of other compounds .
  • Human Exposure : Epidemiological studies have suggested associations between exposure to PAHs and increased cancer risk among populations such as workers in coal tar industries. However, direct attribution to 3-MC specifically remains challenging due to the complex mixtures involved .

Data Table: Summary of Findings on this compound

Study TypeFindingsReference
CarcinogenicityLimited evidence; low tumor incidence in mice
MutagenicityInduces DNA adducts; mutagenic in bacterial assays
Metabolic ActivationConverted by cytochrome P450 into reactive intermediates

Properties

IUPAC Name

3-methoxychrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c1-20-15-9-6-14-8-10-17-16-5-3-2-4-13(16)7-11-18(17)19(14)12-15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTFEQMGTUDFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554261
Record name 3-Methoxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36288-19-4
Record name 3-Methoxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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